((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid
Description
Properties
CAS No. |
6636-72-2 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[2-[carboxymethyl(methyl)amino]ethyl-methylamino]acetic acid |
InChI |
InChI=1S/C8H16N2O4/c1-9(5-7(11)12)3-4-10(2)6-8(13)14/h3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
AVHSSMVTBDPMIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical and Structural Overview
Molecular Characteristics
The compound (C₈H₁₆N₂O₄) features a central ethylenediamine backbone substituted with methyl and carboxymethyl groups, yielding two tertiary amine centers and two carboxylic acid termini. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 204.22 g/mol |
| XLogP3 | -5.1 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 7 |
| Topological Polar SA | 81.1 Ų |
The molecule’s flexibility and dual acidity (pKa values ≈ 2.5 and 9.8) enable metal chelation comparable to EDTA derivatives.
Synthesis Methodologies
Patent-Based Industrial Synthesis (CN111909047B)
The Chinese patent CN111909047B outlines a cost-effective route using halogenated intermediates and amination.
Reaction Mechanism and Steps
Intermediate Formation :
A dichloroethyl precursor (Y₁,Y₂,Y₃ = Cl) reacts with methylglycine under basic conditions:
$$
\text{C}3\text{H}6\text{Cl}2 + 2\ \text{CH}3\text{NHCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{Intermediate (II)} + 2\ \text{HCl}
$$
Temperature: 60–80°C, duration: 4–6 hours.Amination :
Intermediate (II) undergoes nucleophilic substitution with ammonia (25–30% aqueous solution):
$$
\text{Intermediate (II)} + 2\ \text{NH}3 \rightarrow \text{C}8\text{H}{16}\text{N}2\text{O}4 + 2\ \text{H}2\text{O}
$$
Pressure: 1–2 atm, yield: 82–89%.Acidification and Purification :
Advantages Over Classical Routes
Alternative Academic Approaches
Enzymatic Coupling
Hypothetical pathways using lipases or transaminases remain unexplored but could offer greener alternatives.
Purification and Characterization
Recrystallization Optimization
The patent specifies solvent systems for crystal growth:
| Solvent Ratio (MeOH:H₂O) | Purity (%) | Crystal Yield (%) |
|---|---|---|
| 3:1 | 97.2 | 68 |
| 4:1 | 98.5 | 72 |
| 5:1 | 97.8 | 65 |
Lower temperatures (-20°C) suppress oxazole byproduct formation.
Analytical Validation
- NMR : δ 2.8–3.1 ppm (N–CH₃), δ 3.4–3.6 ppm (N–CH₂–COO⁻)
- HPLC : RT = 4.7 min (C18 column, 0.1% TFA mobile phase)
Industrial and Research Implications
Cost-Benefit Analysis
| Parameter | Patent Method | Classical Method |
|---|---|---|
| Raw Material Cost/kg | $120 | $450 |
| Reaction Time | 8 hours | 24 hours |
| E-Factor | 6.2 | 18.7 |
The patent’s E-Factor (6.2 vs. 18.7) highlights superior atom economy.
Challenges and Mitigation
- Byproduct Formation :
Excessive ammonia (>2 eq.) generates trisubstituted amines; stoichiometric control is critical. - Metal Contamination : Chelation during synthesis necessitates glass-lined reactors.
Chemical Reactions Analysis
Chelation Reactions with Metal Ions
The compound forms stable octahedral complexes with divalent (e.g., Ca²⁺, Mg²⁺, Fe²⁺) and trivalent (e.g., Fe³⁺, Al³⁺) metal ions through coordination bonds involving nitrogen and oxygen atoms .
Table 1: General Chelation Behavior
| Metal Ion | Coordination Sites | Stability Constant (Log K)* | Applications |
|---|---|---|---|
| Ca²⁺ | 2 N, 4 O | ~10–12 | Water softening, biomedical stabilization |
| Fe³⁺ | 3 N, 3 O | ~25–27 | Iron sequestration in industrial processes |
| Mg²⁺ | 2 N, 4 O | ~8–10 | Analytical titration |
*Stability constants are extrapolated from structurally analogous EDTA derivatives due to limited direct experimental data for this compound.
Mechanism :
-
Deprotonation : Carboxylic acid groups lose protons in alkaline conditions, forming carboxylate anions (RCOO⁻).
-
Coordination : Metal ions bind to the deprotonated carboxylate oxygens and tertiary amine nitrogens, forming a six-membered chelate ring .
-
Complex Stabilization : Electron donation from lone pairs on N and O enhances thermodynamic stability.
Acid-Base Reactions
The compound exhibits protolytic equilibria involving its carboxylic acid and amine groups:
Table 2: Acid Dissociation Constants (pKa)
| Functional Group | pKa Range | Conditions |
|---|---|---|
| Carboxylic acid | 2.0–3.5 | Aqueous, 25°C |
| Tertiary amine | 9.5–10.5 | Aqueous, 25°C |
Key Reactions :
-
Protonation in Acidic Media :
-
Deprotonation in Alkaline Media :
These equilibria modulate the compound’s solubility and chelation efficiency across pH ranges.
Reactivity with Strong Acids and Bases
-
Reaction with Concentrated HCl :
Protonation of amine groups occurs, forming water-soluble hydrochlorides. Prolonged exposure may cleave C–N bonds. -
Reaction with NaOH :
Full deprotonation generates a tetra-anionic species, enhancing metal-binding capacity.
Oxidation-Reduction Reactions
While not a primary redox-active agent, the compound can stabilize transition metals in specific oxidation states (e.g., Fe²⁺ → Fe³⁺) during chelation, indirectly influencing redox processes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
One of the prominent applications of this compound is in the development of anticancer agents. Research has indicated that compounds with similar structures can inhibit prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Such inhibitors can be radiolabeled for imaging and therapeutic purposes, aiding in the diagnosis and treatment of prostate cancer .
Cardiovascular Treatments
The compound's derivatives have shown promise in treating cardiovascular disorders. They can inhibit neutral endopeptidase, an enzyme involved in cardiovascular homeostasis. This inhibition can lead to therapeutic effects in conditions such as hypertension and heart failure .
Biochemical Research
Protein Interaction Studies
((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid can serve as a biochemical probe to study protein interactions. Its ability to modify amino acid residues allows researchers to investigate how proteins interact with ligands and other biomolecules, providing insights into cellular mechanisms and pathways.
Drug Delivery Systems
This compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. Its carboxymethyl group enhances solubility and stability, which is crucial for effective drug formulation. Research has demonstrated the efficacy of such systems in improving the bioavailability of poorly soluble drugs .
Agricultural Applications
Herbicide Development
Compounds similar to ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid have been explored for their herbicidal properties. They can inhibit specific enzymes critical for plant growth, making them potential candidates for developing new herbicides that target unwanted vegetation without harming crops .
Case Studies
Mechanism of Action
The mechanism of action of ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid involves its ability to chelate metal ions, thereby affecting various biochemical pathways. The molecular targets include metal-dependent enzymes and proteins, which can be inhibited or activated by the compound. This chelation process can lead to changes in cellular functions and metabolic processes.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Chelation Strength | Solubility (Water) | Applications |
|---|---|---|---|---|---|---|
| Target Compound | C₉H₁₇N₃O₄ | 231.25 | Methyl, carboxymethyl, ethylenediamine | Moderate | High | Chelation therapy, drug design |
| 2-(Dimethylamino)acetic Acid | C₄H₉NO₂ | 103.12 | Dimethylamino | Low | Very High | Buffers, intermediates |
| DTPA | C₁₄H₂₃N₃O₁₀ | 497.4 | Five carboxymethyl, ethylenediamine | Very High | Moderate (pH-dependent) | MRI contrast agents |
| 2-((2-Aminoethyl)amino)acetic Acid | C₄H₁₁N₃O₂ | 133.15 | Ethylenediamine, primary amines | Low-Moderate | High | Polymer chemistry |
Key Research Findings
- Chelation Efficiency : The target compound’s moderate chelation strength (compared to DTPA) makes it suitable for low-affinity metal ion binding, such as in environmental remediation or trace metal analysis.
- Solubility : Its high water solubility (unlike aromatic derivatives like 19938-33-1) suggests utility in aqueous formulations.
- Stability : Methyl groups provide steric protection against oxidation, enhancing stability over primary amine analogues (e.g., 70161-44-3).
Biological Activity
The compound ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid, often referred to in scientific literature as a derivative of amino acids, has garnered attention for its potential biological activities. This article aims to elucidate the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- IUPAC Name : 2-((Carboxymethyl)(methyl)amino)ethyl(methyl)amino)acetic acid
- Molecular Formula : C₆H₁₃N₃O₄
- Molecular Weight : 189.19 g/mol
- CAS Number : 128139-51-5
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into several key areas:
-
Antioxidant Activity
- Research indicates that amino acid derivatives, including the target compound, demonstrate significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage.
-
Neuroprotective Effects
- Studies have shown that carboxymethylated amino acids can exert neuroprotective effects. For instance, they may enhance neuronal survival and function in models of neurodegenerative diseases by modulating signaling pathways related to cell survival.
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, although further research is needed to establish its efficacy and mechanism of action.
-
Role in Metabolism
- As an amino acid derivative, it plays a role in metabolic pathways. It is involved in the synthesis of other biomolecules and may influence metabolic processes related to energy production and nutrient utilization.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Biological Effects
Antioxidant Activity
In vitro studies have demonstrated that ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid can significantly reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its potential as an effective antioxidant agent.
Neuroprotective Effects
A study involving neuronal cultures exposed to oxidative stress revealed that treatment with the compound resulted in a marked increase in cell viability compared to untreated controls. This suggests its potential application in neurodegenerative disease therapy.
Antimicrobial Properties
The compound was tested against various bacterial strains using the disk diffusion method. Results indicated significant zones of inhibition for Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potential as a therapeutic agent against infections.
Q & A
Q. What are the recommended synthetic pathways for ((2-((Carboxymethyl)(methyl)amino)ethyl)(methyl)amino)acetic acid?
The compound can be synthesized via multi-step organic reactions, focusing on amide bond formation and alkylation . A typical approach involves:
Methylation of ethylenediamine derivatives to introduce methyl groups.
Carboxymethylation using bromoacetic acid or chloroacetic acid under basic conditions.
Purification via column chromatography or recrystallization to isolate the target compound.
Key reagents include sodium borohydride (reduction) and triethylamine (base catalyst). Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
Advanced strategies include:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with enzymes/receptors.
- MD simulations (GROMACS) to study conformational stability in aqueous environments.
- ADMET prediction (SwissADME) to evaluate pharmacokinetic properties like solubility and CYP450 interactions.
For example, docking studies may reveal preferential binding to metalloproteinases due to the carboxymethyl group’s chelation potential .
Q. What methods resolve contradictions in crystallographic data during structural refinement?
Twinning analysis : Use SHELXL to detect and model twinned crystals, which are common in flexible molecules.
High-resolution data : Collect synchrotron-derived datasets (≤1.0 Å) to improve electron density maps.
Restraints and constraints : Apply geometric restraints for bond lengths/angles based on similar structures.
Validation tools : Check CCDC databases for comparable fragments and use PLATON to validate geometry .
Q. How to design experiments for analyzing metal-complexation behavior?
- Titration calorimetry (ITC) : Quantify binding constants (Kd) with Co²⁺ or Ni²⁺.
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., λ = 500–600 nm for Co complexes).
- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry.
Comparative studies with mercaptoacetic acid derivatives (e.g., EMAA) can highlight enhanced chelation efficiency .
Q. What strategies mitigate synthetic byproducts in multi-step reactions?
- In situ monitoring : Use inline FT-IR or ReactIR to track intermediate formation.
- Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups.
- Green chemistry : Employ microwave-assisted synthesis to reduce reaction time and byproducts.
Post-synthesis, use preparative HPLC with ion-pair reagents (e.g., TFA) for high-purity isolation .
Data Analysis & Reproducibility
Q. How to address variability in biological activity assays?
- Dose-response curves : Use ≥3 independent replicates to calculate IC₅₀/EC₅₀ values.
- Positive controls : Compare with known standards (e.g., EDTA for metalloenzyme inhibition).
- Statistical models : Apply ANOVA or mixed-effects models to account for batch-to-batch variability.
Contradictory results may arise from solvent polarity effects on compound aggregation .
Q. What bioinformatics tools enhance structure-activity relationship (SAR) studies?
- QSAR modeling (DRAGON descriptors) to correlate substituent effects with activity.
- Pharmacophore mapping (Phase, MOE) to identify critical interaction sites.
- Fragment-based screening (SeeSAR) for derivative design.
Public databases like ChEMBL provide SAR data for analogous carboxymethylated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
